
4-(sec-Butylamino)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a sec-butylamino group at the 4-position and a carboxylic acid group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the sec-Butylamino Group: The sec-butylamino group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can be reacted with sec-butylamine under basic conditions to yield 4-(sec-butylamino)pyrimidine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(sec-Butylamino)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: sec-Butylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as pyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of reduced derivatives such as 4-(sec-butylamino)pyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(sec-Butylamino)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyrimidine-2-carboxylic acid: Similar structure but lacks the sec-butylamino group.
4-(tert-Butylamino)pyrimidine-2-carboxylic acid: Similar structure but with a tert-butylamino group instead of a sec-butylamino group.
4-(Isopropylamino)pyrimidine-2-carboxylic acid: Similar structure but with an isopropylamino group.
Uniqueness
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity. The sec-butyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
4-(butan-2-ylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-6(2)11-7-4-5-10-8(12-7)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
YFMDCTCOIFZCJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC(=NC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


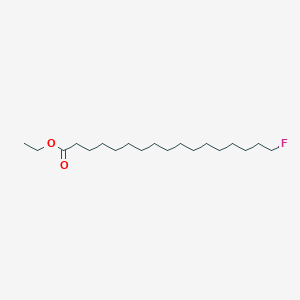
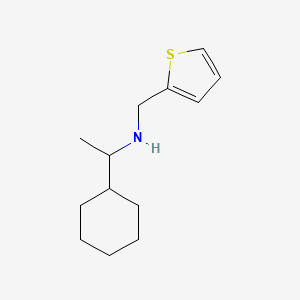

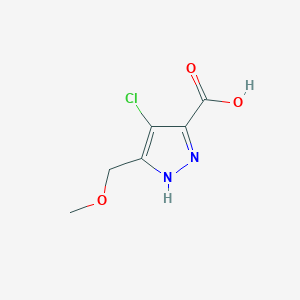
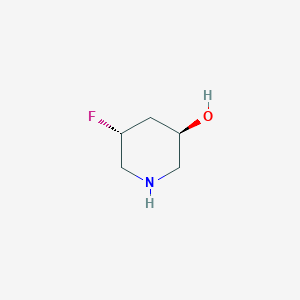
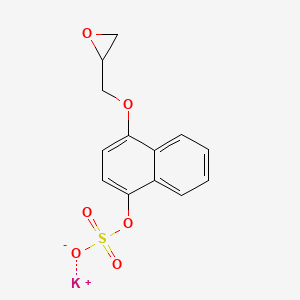


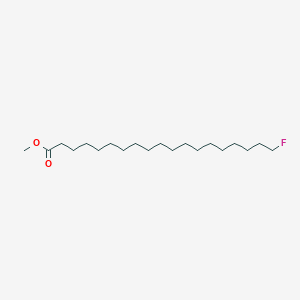
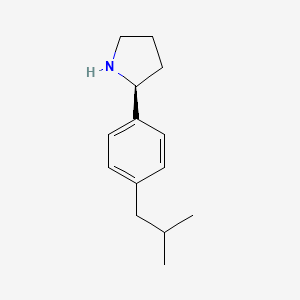
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
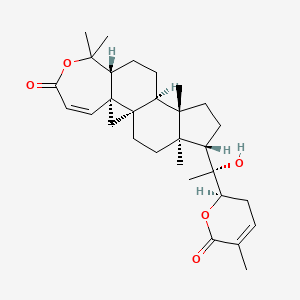
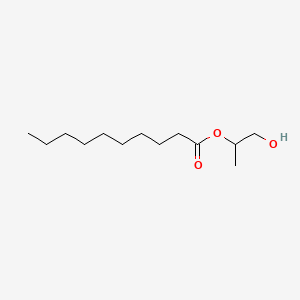
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
